Chlorendic acid

Vue d'ensemble

Description

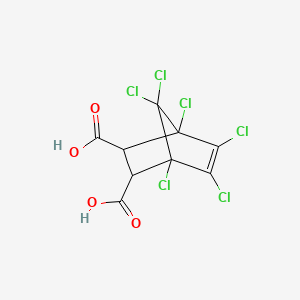

Chlorendic acid, also known as 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]-hept-5-ene-2,3-dicarboxylic acid, is a chlorinated carboxylic acid. It is widely used in the synthesis of flame retardants and polymers. This compound is a common breakdown product of several organochlorine insecticides and is known for its high stability and resistance to hydrolytic dechlorination .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chlorendic acid is industrially produced through a Diels-Alder reaction. This involves the reaction of hexachlorocyclopentadiene with maleic anhydride in a solvent such as monochlorobenzene at elevated temperatures . The reaction yields chlorendic anhydride, which can be hydrolyzed to form this compound.

Industrial Production Methods: The industrial production of this compound typically involves the following steps:

Reaction: Hexachlorocyclopentadiene and maleic anhydride are reacted in a solvent at elevated temperatures.

Hydrolysis: The resulting chlorendic anhydride is hydrolyzed to this compound using an aqueous base.

Purification: The crude product is purified through crystallization or other suitable methods to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Chlorendic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form chlorinated derivatives.

Reduction: Reduction reactions can convert this compound to less chlorinated compounds.

Substitution: this compound can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Chlorinated derivatives of this compound.

Reduction: Less chlorinated compounds.

Substitution: Compounds with substituted functional groups.

Applications De Recherche Scientifique

Industrial Applications

1. Flame Retardants

Chlorendic acid is widely used as a flame retardant in several materials:

- Polyurethane Foams : It enhances the fire resistance of foams used in furniture and automotive seating.

- Textiles : The compound is applied to wool fabrics to improve their inherent flame resistance, particularly in protective clothing and upholstery .

2. Resin Manufacturing

this compound serves as a critical intermediate in the production of various resins:

- Unsaturated Polyester Resins : These resins are utilized in fiberglass-reinforced composites for construction and automotive applications .

- Alkyd Resins : Employed for special paints and inks, this compound contributes to the durability and weather resistance of these coatings .

3. Corrosion Resistance

The compound is also used in manufacturing corrosion-resistant materials:

- Piping and Tanks : this compound-based materials are integral in chemical processing industries where resistance to corrosive substances is essential .

Environmental Impact and Biodegradation Studies

Recent studies have investigated the environmental impact of this compound, particularly its biodegradability:

- Fenton-Mediated Biodegradation : Research indicates that certain fungi can degrade this compound in polluted soils, suggesting potential bioremediation strategies for contaminated sites .

Case Studies

Toxicology and Safety Considerations

While this compound has beneficial industrial applications, it also poses certain health risks:

Mécanisme D'action

Chlorendic acid exerts its effects primarily through its chemical stability and resistance to degradation. It forms salts with metals and esters, which contribute to its flame-retardant properties. The oxidative degradation of this compound occurs through the production of Fenton-mediated hydroxyl radicals, which break down the compound into less harmful substances .

Comparaison Avec Des Composés Similaires

Hexachlorocyclopentadiene: A precursor in the synthesis of chlorendic acid.

Maleic Anhydride: Reacts with hexachlorocyclopentadiene to form chlorendic anhydride.

Chlorendic Anhydride: The anhydride form of this compound, used in similar applications.

Uniqueness: this compound is unique due to its high chlorine content and stability, making it an effective flame retardant. Its resistance to hydrolytic dechlorination and ability to form stable salts and esters further distinguish it from other similar compounds .

Activité Biologique

Chlorendic acid, a highly chlorinated organic compound, is primarily utilized as an intermediate in the production of flame-retardant materials. Its biological activity has been a subject of extensive research due to its potential toxicological effects on various organisms, including humans. This article presents a detailed overview of the biological activity of this compound, incorporating data tables, case studies, and significant research findings.

This compound (CHClO) is a chlorinated dicarboxylic acid known for its flame-retardant properties. It is commonly used in the synthesis of polyester resins and other polymers. The compound's structure contributes to its reactivity and potential for bioaccumulation in living organisms.

Mutagenicity and Carcinogenicity

This compound has been extensively studied for its mutagenic and carcinogenic properties. Key findings include:

- Mutagenicity : In vitro studies using Salmonella typhimurium showed negative results for mutagenicity at high doses (up to 7690 µg/plate) without metabolic activation. However, positive results were observed in mouse lymphoma assays at lower doses (1300 to 1700 µg/ml), indicating cytotoxic effects at higher concentrations .

- Carcinogenicity : Long-term studies on Fischer 344/N rats indicated that this compound induces liver tumors. The incidence of hepatocellular adenomas and carcinomas was significantly increased in treated males and females at dietary concentrations of 620 and 1250 mg/kg .

| Study Type | Organism | Dose (mg/kg) | Findings |

|---|---|---|---|

| Mutagenicity Test | Salmonella | Up to 7690 µg/plate | Negative |

| Mouse Lymphoma Assay | Mice | 1300-1700 µg/ml | Positive (cytotoxic at high doses) |

| Long-term Carcinogenicity | Fischer Rats | 620 & 1250 ppm | Increased liver tumors |

Teratogenic Effects

A teratogenicity study conducted on rats showed maternal toxicity but no significant teratogenic effects when chlorendic anhydride was administered at doses up to 400 mg/kg during gestation days 6-15 .

Research indicates that this compound may exert its biological effects through several mechanisms:

- DNA Interaction : this compound has shown potential to intercalate with DNA, which may disrupt normal cellular functions and promote carcinogenesis .

- Endocrine Disruption : As an organohalogen, this compound may disrupt endocrine functions, leading to developmental abnormalities and increased cancer risk due to altered gene expression .

- Toxicity in Aquatic Organisms : this compound has demonstrated toxicity towards algae at concentrations as low as 250 mg/l, affecting microfaunal activity and oxygen production .

Case Study: Long-term Toxicity in Rats

A significant study involved feeding Fischer 344/N rats this compound over a period of 103 weeks. The results highlighted:

- A significant decrease in body weight in high-dose groups.

- Increased incidences of neoplastic nodules in the liver.

- Non-neoplastic changes included cystic degeneration and bile duct hyperplasia .

Case Study: Fenton-Mediated Biodegradation

Recent research explored the biodegradation of this compound using Fenton's reagent, highlighting its recalcitrance as a pollutant. The study aimed to identify effective microbial degradation pathways but noted that no specific microbial degrader has been identified yet .

Propriétés

IUPAC Name |

1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl6O4/c10-3-4(11)8(13)2(6(18)19)1(5(16)17)7(3,12)9(8,14)15/h1-2H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKGDNKYTKCJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl6O4 | |

| Record name | CHLORENDIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020268 | |

| Record name | Chlorendic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorendic acid appears as fine white free-flowing crystals or white powder. Odorless. (NTP, 1992), White odorless solid; [CAMEO] | |

| Record name | CHLORENDIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorendic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4288 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in nonpolar organic solvents (e.g., benzene); readily soluble in methanol, ethanol and acetone, In water, 0.35 g/100 g @ 25 °C | |

| Record name | CHLORENDIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORENDIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.95 (NTP, 1992) - Less dense than water; will float | |

| Record name | CHLORENDIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000003 [mmHg], 1.4X10-8 mm Hg @ 25 °C /Estimated/ | |

| Record name | Chlorendic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4288 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORENDIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid | |

CAS No. |

115-28-6 | |

| Record name | CHLORENDIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorendic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorendic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLORENDIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CHLORENDIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorendic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,5,6,7,7-hexachloro-8,9,10-trinorborn-5-ene-2,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORENDIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

406 to 410 °F (NTP, 1992), 208-210 °C, sealed tube; 230-235 °C, open tube, Melting point: decomposes to the anhydride. | |

| Record name | CHLORENDIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORENDIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure and formula of chlorendic acid?

A1: this compound, also known as 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, is a highly chlorinated dicarboxylic acid. Its molecular formula is C9H6Cl6O4.

Q2: What is the molecular weight of this compound?

A2: The molecular weight of this compound is 380.83 g/mol.

Q3: Are there any spectroscopic data available for this compound?

A3: Yes, infrared (IR) spectroscopy has been utilized to study maleate/fumarate isomerization in unsaturated polyesters containing this compound. []

Q4: What are the primary applications of this compound?

A4: this compound is primarily used as a reactive flame retardant, a chemical intermediate, a hardening agent, and an extreme pressure lubricant. [] It's also widely used in the production of fire-retardant polyester resins and plasticizers. [, ]

Q5: How does the structure of this compound contribute to its flame-retardant properties?

A5: The high chlorine content in this compound plays a crucial role in its flame-retardant properties. [, ] When exposed to heat, this compound releases chlorine radicals, which can interrupt the radical chain reactions involved in combustion.

Q6: Does the incorporation of this compound affect the thermal stability of materials?

A6: Research indicates that incorporating this compound into polyesters can influence their thermal stability. [, , ] The specific effects depend on the molar ratio of this compound to other components like isophthalic acid.

Q7: How does this compound compare to other flame retardants in terms of performance?

A7: While this compound is an effective flame retardant, it's important to consider alternatives. Maleic acid, for instance, has shown significant potential in reducing smoke and toxic gases during the burning of polyurethane foams. []

Q8: How does this compound perform in different environmental conditions?

A8: Research has investigated the stability of this compound under various conditions. For instance, its degradation in aqueous TiO2 suspensions under UV radiation was found to follow a Langmuir-Hinshelwood type equation, indicating strong adsorption. [] This information is crucial for understanding its persistence and fate in the environment.

Q9: Is this compound toxic? What are the potential health effects of exposure?

A9: Yes, this compound is considered toxic. Studies have shown it to be a carcinogen in rodents, causing an increased incidence of liver tumors. [, , ] Exposure can cause skin, eye, and respiratory tract irritation. []

Q10: How is this compound metabolized and excreted in the body?

A10: Studies in rats revealed that this compound is absorbed, metabolized primarily in the liver, and excreted mainly through bile into the feces. []

Q11: What are the byproducts of this compound degradation?

A12: Photocatalytic degradation of this compound in the presence of TiO2 produces HCl, H2O, and this compound anhydride as the main byproducts. [] Research also suggests the formation of other byproducts like formic acid, chloride, and chlorate during electrochemical degradation. [] Further research is needed to assess the toxicity and environmental fate of these byproducts.

Q12: What analytical techniques are used to quantify this compound?

A14: Common methods for this compound quantification include high-performance liquid chromatography (HPLC) with UV detection [, , ] and gas chromatography equipped with an electron capture detector. []

Q13: What computational chemistry methods are used to study this compound?

A15: While specific computational studies on this compound are not detailed in the provided papers, QSAR (Quantitative Structure-Activity Relationship) models are commonly employed to predict the toxicity and environmental fate of chemicals. []

Q14: What are the future research directions for understanding and mitigating the risks associated with this compound?

A16:

Bioremediation: Further exploration of fungal and microbial degradation pathways for efficient bioremediation strategies. [] * Alternative Flame Retardants: Continued research and development of safer and more environmentally friendly alternatives. [] * Toxicity of Byproducts: In-depth investigation into the toxicological profiles and environmental fate of this compound degradation byproducts. [, ]* Analytical Method Development:* Development of more sensitive and specific analytical methods for the detection and quantification of this compound and its byproducts in various environmental matrices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.